2-((2,2-Difluoroethyl)amino)-N-propylpropanamide
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Overview
Description
2-((2,2-Difluoroethyl)amino)-N-propylpropanamide is an organic compound that features a difluoroethyl group attached to an amino group, which is further connected to a propylpropanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,2-Difluoroethyl)amino)-N-propylpropanamide typically involves the reaction of 2,2-difluoroethylamine with a suitable propylpropanamide precursor. One common method involves the use of a coupling reagent to facilitate the formation of the amide bond between the amine and the propylpropanamide. The reaction is usually carried out under mild conditions, with the use of a base to neutralize the by-products and drive the reaction to completion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for optimizing the synthesis and minimizing impurities .
Chemical Reactions Analysis
Types of Reactions
2-((2,2-Difluoroethyl)amino)-N-propylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or other reduced compounds .
Scientific Research Applications
2-((2,2-Difluoroethyl)amino)-N-propylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-((2,2-Difluoroethyl)amino)-N-propylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and specificity by modulating its lipophilicity and electronic properties. This interaction can lead to the activation or inhibition of biological pathways, resulting in the desired therapeutic or chemical effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl bromodifluoroacetate: An ester with similar difluoroethyl functionality, used in organic synthesis.
Flupyradifurone: An insecticide with a difluoroethyl group, known for its action on nicotinic acetylcholine receptors.
Uniqueness
2-((2,2-Difluoroethyl)amino)-N-propylpropanamide is unique due to its specific combination of a difluoroethyl group with a propylpropanamide backbone. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C8H16F2N2O |
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Molecular Weight |
194.22 g/mol |
IUPAC Name |
2-(2,2-difluoroethylamino)-N-propylpropanamide |
InChI |
InChI=1S/C8H16F2N2O/c1-3-4-11-8(13)6(2)12-5-7(9)10/h6-7,12H,3-5H2,1-2H3,(H,11,13) |
InChI Key |
VHUQFOZPHQXGNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C(C)NCC(F)F |
Origin of Product |
United States |
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